4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole
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Overview
Description
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole is a compound that features a unique combination of boron and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole typically involves the reaction of 1,3-oxazole with a boronic ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the oxazole is coupled with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole involves its interaction with molecular targets through its boron and oxazole moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The oxazole ring can participate in various chemical reactions, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Pinacol vinylboronate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Uniqueness
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole is unique due to its combination of boron and oxazole functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields such as chemistry, biology, and medicine make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H16BNO3 |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-14-8-13-9/h5-8H,1-4H3/b6-5+ |
InChI Key |
NIGUIRIVLUXPLU-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=N2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=N2 |
Origin of Product |
United States |
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